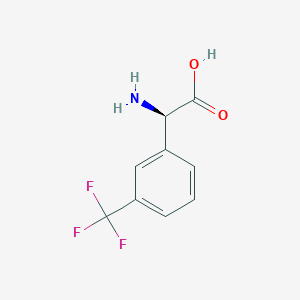

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

CAS No.: 1228548-29-5

Cat. No.: VC1989132

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228548-29-5 |

|---|---|

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |

| Standard InChI Key | SRHNOGZIXICHOU-SSDOTTSWSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a chiral α-amino acid with a trifluoromethyl substituent at the meta position of the phenyl ring. The compound features a carboxylic acid group and an amino group attached to a central carbon atom (α-carbon) with the phenyl substituent creating the chiral center. The (R) designation indicates the specific spatial arrangement of substituents around this chiral center, which is critical for its biochemical interactions and potential applications.

Table 1: Chemical Identity Information

| Parameter | Value |

|---|---|

| CAS Number | 1228548-29-5 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 |

| Exact Mass | 219.051 |

| Synonyms | (R)-AMINO-(3-TRIFLUOROMETHYL-PHENYL)-ACETIC ACID, (2R)-amino[3-(trifluoromethyl)phenyl]acetic acid |

| LogP | 2.49010 |

| PSA | 63.32000 |

The compound contains a trifluoromethyl group (-CF₃) at the meta position of the phenyl ring, which contributes to its unique physicochemical properties. This functional group increases the lipophilicity of the molecule compared to non-fluorinated analogs, as evidenced by its LogP value of 2.49010 .

Synthesis and Preparation Methods

Stock Solution Preparation

For research applications, precise preparation of stock solutions is critical. The following table provides guidance for preparing solutions of various concentrations:

Table 2: Stock Solution Preparation Guide

| Desired Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.5629 mL | 22.8144 mL | 45.6288 mL |

| 5 mM | 0.9126 mL | 4.5629 mL | 9.1258 mL |

| 10 mM | 0.4563 mL | 2.2814 mL | 4.5629 mL |

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. Once prepared, solutions should be stored in separated aliquots to avoid repeated freezing and thawing, which can lead to compound degradation .

| Physical State | Temperature | Maximum Storage Period |

|---|---|---|

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| Solution | -80°C | 6 months |

| Solution | -20°C | 1 month |

To enhance solubility during preparation, heating the container to 37°C followed by sonication in an ultrasonic bath is recommended . For shipping purposes, evaluation sample solutions are typically shipped with blue ice, while other quantities may be shipped at room temperature or with blue ice upon request .

Analytical Characterization

Spectroscopic Analysis

Analytical characterization of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid typically includes several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of this compound. The 1H NMR spectrum should show characteristic patterns consistent with the aromatic protons of the meta-substituted phenyl ring, as well as signals corresponding to the α-proton and the amino group protons .

The presence of the trifluoromethyl group provides a distinctive signature in both 1H and 19F NMR spectra, making these techniques particularly useful for identification and purity assessment. The 19F NMR would typically show a singlet for the CF3 group at approximately -63 ppm relative to CFCl3.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the relationship between (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid and structurally related compounds provides valuable context for its chemical behavior and potential applications.

Table 4: Comparative Analysis with Related Compounds

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 1228548-29-5 | 219.16 | Reference compound |

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride | 1134915-25-5 | 255.62 | Hydrochloride salt form |

| 2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid | 261952-23-2 | 235.16 | Trifluoromethoxy instead of trifluoromethyl |

| (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | 20445-31-2 | 234.17 | Methoxy group instead of amino group |

| (2R)-2-amino-2-(3-methylphenyl)acetic acid | - | 165.19 | Methyl group instead of trifluoromethyl |

The replacement of the trifluoromethyl group with other substituents (e.g., methyl, trifluoromethoxy) alters the electronic and steric properties of the molecule, potentially affecting its chemical reactivity, solubility, and biological interactions. Similarly, the conversion to the hydrochloride salt form impacts the compound's solubility profile, particularly in aqueous media .

Physiochemical Property Comparisons

Analytical Methods for Identification

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for both identification and purity assessment of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid. For chiral analysis, specialized chiral stationary phases are typically employed to separate the (R) and (S) enantiomers. The high sensitivity and selectivity of HPLC make it particularly suitable for detecting impurities at low levels.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) may also be employed for analysis, particularly after derivatization to enhance volatility. Typical derivatization reagents for amino acids include trifluoroacetic anhydride, trimethylsilyl derivatives, or alkyl chloroformates.

Spectroscopic Identification

In addition to NMR spectroscopy mentioned earlier, other spectroscopic techniques useful for the identification of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid include:

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for carboxylic acid (1700-1725 cm⁻¹), amine (3300-3500 cm⁻¹), and C-F stretching vibrations (1000-1400 cm⁻¹)

-

Mass Spectrometry: Molecular ion peak at m/z 219, with characteristic fragmentation patterns including loss of the carboxyl group and cleavages related to the trifluoromethyl group

-

UV-Visible Spectroscopy: Absorption maxima related to the aromatic ring system, typically in the range of 250-280 nm

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume